Cas no 10496-92-1 (2-(hydroxymethyl)-4,5-dimethylphenol)

2-(hydroxymethyl)-4,5-dimethylphenol structure
10496-92-1 structure
Product Name:2-(hydroxymethyl)-4,5-dimethylphenol
CAS No:10496-92-1
MF:C9H12O2
MW:152.190382957458
CID:232239
PubChem ID:316183
Update Time:2025-04-24

2-(hydroxymethyl)-4,5-dimethylphenol Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanol,2-hydroxy-4,5-dimethyl-
    • 2-(hydroxymethyl)-4,5-dimethylphenol
    • (6-Hydroxy-3.4-dimethyl-phenyl)-methanol
    • 2-hydroxy-4,5-dimethyl-benzyl alcohol
    • 2-Hydroxy-4,5-dimethyl-benzylalkohol
    • 4,5-dimethyl-2-hydroxybenzyl alcohol
    • 4.5-Dimethyl-2-hydroxymethyl-phenol
    • 5.41-Dioxy-1.2.4-trimethyl-benzol
    • 6-Hydroxy-3.4-dimethyl-1-hydroxymethyl-benzol
    • AC1L7TA7
    • c1-6-3-8(5-10)9(11)4-7(6)2
    • C9H12O2
    • h3-4,10-11H,5H2,1-2H
    • NSC243683
    • 10496-92-1
    • DTXSID70311493
    • NSC-243683
    • Benzenemethanol, 2-hydroxy-4,5-dimethyl-
    • EN300-1867006
    • InChI=1/C9H12O2/c1-6-3-8(5-10)9(11)4-7(6)2/h3-4,10-11H,5H2,1-2H
    • 2-Oxy-4,5-dimethylbenzylalkohol
    • Inchi: 1S/C9H12O2/c1-6-3-8(5-10)9(11)4-7(6)2/h3-4,10-11H,5H2,1-2H3
    • InChI Key: HCEVEUBXZBBHOX-UHFFFAOYSA-N
    • SMILES: OC1=CC(C)=C(C)C=C1CO

Computed Properties

  • Exact Mass: 152.08376
  • Monoisotopic Mass: 152.083729621g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 125
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 40.5Ų

Experimental Properties

  • PSA: 40.46

2-(hydroxymethyl)-4,5-dimethylphenol Pricemore >>

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Additional information on 2-(hydroxymethyl)-4,5-dimethylphenol

Benzenemethanol,2-hydroxy-4,5-dimethyl- (CAS No. 10496-92-1): A Comprehensive Overview in Modern Chemical and Pharmaceutical Research

Benzenemethanol,2-hydroxy-4,5-dimethyl-, identified by its Chemical Abstracts Service number (CAS No. 10496-92-1), is a significant compound in the realm of organic chemistry and pharmaceutical innovation. This molecule, featuring a benzene ring substituted with two hydroxyl groups and two methyl groups at the 4 and 5 positions respectively, has garnered attention due to its unique structural properties and potential applications in drug development and material science.

The structural configuration of Benzenemethanol,2-hydroxy-4,5-dimethyl- imparts distinct chemical characteristics that make it a valuable intermediate in synthetic chemistry. The presence of both hydroxyl and methyl groups on the benzene ring allows for diverse functionalization pathways, enabling the synthesis of more complex molecules. This flexibility is particularly advantageous in pharmaceutical research, where tailored molecular structures are often required to achieve specific biological activities.

In recent years, the pharmaceutical industry has seen a surge in interest for molecules that incorporate aromatic rings with multiple substituents. Benzenemethanol,2-hydroxy-4,5-dimethyl- fits well within this trend, as its structural motifs are reminiscent of many bioactive compounds. For instance, derivatives of this compound have been explored as potential candidates for antimicrobial and anti-inflammatory applications. The hydroxyl groups can engage in hydrogen bonding interactions with biological targets, while the methyl groups can modulate lipophilicity and metabolic stability.

One of the most compelling aspects of Benzenemethanol,2-hydroxy-4,5-dimethyl- is its role as a precursor in the synthesis of more complex pharmacophores. Researchers have leveraged its scaffold to develop novel therapeutic agents with improved efficacy and reduced side effects. For example, studies have demonstrated its utility in constructing analogs of nonsteroidal anti-inflammatory drugs (NSAIDs), where the benzene ring serves as a core structure around which various functional groups are strategically placed to optimize biological activity.

The chemical reactivity of Benzenemethanol,2-hydroxy-4,5-dimethyl- also makes it a fascinating subject for mechanistic studies. The hydroxyl groups can participate in various reactions, including esterification, etherification, and oxidation processes. These reactions are not only academically intriguing but also have practical implications in drug synthesis. For instance, the conversion of hydroxyl groups into esters can enhance solubility and improve pharmacokinetic profiles of drug candidates.

Recent advancements in computational chemistry have further enhanced our understanding of Benzenemethanol,2-hydroxy-4,5-dimethyl-. Molecular modeling techniques allow researchers to predict how this compound interacts with biological targets at an atomic level. This computational approach has been instrumental in designing derivatives with enhanced binding affinity and selectivity. By integrating experimental data with computational insights, scientists can accelerate the discovery process and bring new therapeutic entities to market more efficiently.

The environmental impact of synthesizing and utilizing Benzenemethanol,2-hydroxy-4,5-dimethyl- is another area of growing interest. Green chemistry principles emphasize the development of sustainable synthetic routes that minimize waste and energy consumption. Researchers have explored catalytic methods to produce this compound with higher yields and lower environmental footprints. Such efforts align with global initiatives to promote sustainable pharmaceutical manufacturing practices.

In conclusion, Benzenemethanol,2-hydroxy-4,5-dimethyl-, CAS No. 10496-92-1, represents a compound of considerable interest in modern chemical and pharmaceutical research. Its unique structural features offer versatile opportunities for synthetic manipulation and biological application. As research continues to uncover new possibilities for this molecule and its derivatives, it is likely to remain a cornerstone in the development of innovative therapeutic agents.

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